2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Researchers requiring direct S-alkylation pathways are constrained by 4-oxo analogs demanding two-step halogenation-displacement sequences. 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione (CAS 933242-89-8) resolves this through its nucleophilic thione group, enabling one-step S-alkylation with α-bromoketones or bromoacetonitrile under mild K₂CO₃-DMF at room temperature. • Yields 60-78% in one step vs. two-step sequence for 4-oxo analogs. • S-alkyl derivatives demonstrate antimicrobial activity: S. aureus MIC 7.8 μg/mL, M. luteum MIC 3.9 μg/mL, A. niger MIC 7.8 μg/mL. • Pyrazolo[1,5-a]pyrazine core validated as kinase inhibitor pharmacophore (RET, ATR, mGluR).

Molecular Formula C12H9N3S
Molecular Weight 227.29 g/mol
CAS No. 933242-89-8
Cat. No. B1358657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione
CAS933242-89-8
Molecular FormulaC12H9N3S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=CNC(=S)C3=C2
InChIInChI=1S/C12H9N3S/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h1-8H,(H,13,16)
InChIKeyOGMSDCBTNPFKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione Product Profile


2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione (CAS 933242-89-8) is a heterocyclic compound characterized by a fused pyrazolo[1,5-a]pyrazine core with a thione (C=S) group at the 4-position and a phenyl substituent at the 2-position . Its molecular formula is C12H9N3S, with a molecular weight of 227.29 g/mol, a predicted pKa of 9.11±0.20, and a predicted logP of approximately 2.22 . The compound is commercially available from multiple vendors with standard purity specifications of 95% or 95+% . The thione functional group confers nucleophilic character that enables downstream functionalization via S-alkylation reactions, distinguishing it from the corresponding 4-oxo analogs (pyrazolo[1,5-a]pyrazin-4(5H)-ones) which are electrophilic in nature [1].

2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione Key Differentiators


Generic substitution of 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione with structurally related analogs is not viable due to three critical chemical and functional divergences. First, the 4-thione (C=S) group establishes a distinct nucleophilic reaction profile, enabling S-alkylation pathways that are inaccessible to 4-oxo analogs (pyrazolo[1,5-a]pyrazin-4(5H)-ones), which instead behave as electrophilic substrates and undergo halogenation followed by nucleophilic displacement [1]. Second, the pyrazolo[1,5-a]pyrazine core itself has been validated as a privileged scaffold in kinase inhibitor discovery, with substituted derivatives demonstrating RET kinase inhibition, ATR inhibition, and mGluR modulation activities that are highly sensitive to substitution pattern and heteroatom identity [2][3][4]. Third, the thione sulfur atom contributes a hydrogen-bond donor capacity (one H-bond donor) and increases molecular weight to 227.29 g/mol compared to 211.22 g/mol for the 4-one analog (CAS 1255784-04-3), altering both physicochemical properties and downstream synthetic utility [5]. Consequently, procurement decisions must be guided by the specific substitution pattern rather than the generic core scaffold.

2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione Evidence vs. Analogs


S-Alkylation Reactivity vs. 4-Bromo Intermediate

The 4-thione functionality in 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione enables direct S-alkylation with functionalized alkyl bromides under mild conditions (K2CO3–DMF, room temperature) to yield 4-S-methylfunctionalized derivatives in 60–78% yield [1]. In contrast, the alternative synthetic route requires initial conversion of 4-one analogs to 4-bromopyrazolo[1,5-a]pyrazines using phosphorus tribromoxide in boiling benzene, followed by reaction with thiophenols at 90 °C to produce 4-arylthio derivatives in 65–83% yield [1]. The thione route eliminates the halogenation step, reduces thermal energy input (room temperature vs. 90 °C), and avoids the use of phosphorus tribromoxide and boiling benzene, representing a more operationally convenient pathway for S-functionalization [1].

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Antimicrobial Activity of 4-S-Alkyl Derivatives

While direct antimicrobial activity data for the parent 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione is not reported, 4-S-substituted derivatives synthesized from the corresponding thione scaffold demonstrate quantifiable antimicrobial activity. Among 4-S-substituted pyrazolo[1,5-a]pyrazines, promising derivatives exhibit antibacterial activity against Staphylococcus aureus with MIC = 7.8 μg/mL, antibacterial activity against Micrococcus luteum with MIC = 3.9 μg/mL, and antifungal activity against Aspergillus niger with MIC = 7.8 μg/mL [1]. These MIC values represent moderate antimicrobial potency and establish the 4-thione scaffold as a viable starting point for developing bioactive S-functionalized derivatives. Notably, the parent thione itself is not reported to possess intrinsic antimicrobial activity; the bioactivity emerges upon S-alkylation [1].

Antimicrobial Screening Drug Discovery Structure-Activity Relationship

Pyrazolo[1,5-a]pyrazine Core: Validated Kinase Pharmacophore

The pyrazolo[1,5-a]pyrazine scaffold has been validated as a privileged kinase inhibitor pharmacophore across multiple drug discovery programs. Substituted pyrazolo[1,5-a]pyrazine compounds are disclosed as RET kinase inhibitors, with utility in treating RET-associated cancers and disorders [1]. Independently, tetrahydropyrazolo[1,5-a]pyrazines have been developed as highly potent and selective ATR inhibitors, with structure-based drug design efforts yielding compounds with improved selectivity and physicochemical properties [2]. Additionally, pyrazolo[1,5-a]pyrazine derivatives have been patented as mGluR5 receptor modulators for neurological and psychiatric disorders [3] and as V1b receptor antagonists [4]. The 2-phenyl substitution pattern present in CAS 933242-89-8 aligns with structural motifs commonly explored in these kinase inhibitor programs, positioning this compound as a relevant scaffold for kinase-targeted library synthesis.

Kinase Inhibition Oncology RET Kinase ATR Inhibitor

Physicochemical Profile vs. 4-Oxo Analog

The replacement of oxygen (C=O) with sulfur (C=S) at the 4-position produces measurable changes in physicochemical parameters relevant to medicinal chemistry optimization. 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione (C12H9N3S) has a molecular weight of 227.29 g/mol, compared to 211.22 g/mol for the corresponding 4-one analog (2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, C12H9N3O) [1]. The sulfur atom increases molecular weight by 16.07 g/mol (7.6% increase) while reducing hydrogen bond acceptor capacity from 2 (in the 4-one) to 1 (in the 4-thione) [2]. The predicted logP of the thione is 2.22, indicating moderate lipophilicity . The pKa of the thione (9.11±0.20 predicted) differs from that of the 4-one analog, influencing ionization state and solubility at physiological pH . These quantitative differences affect ligand efficiency metrics, membrane permeability predictions, and metabolic stability profiles in drug discovery programs.

Physicochemical Properties Medicinal Chemistry Lead Optimization

2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione Applications


S-Alkylation for Antimicrobial Candidate Synthesis

Procure 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione for direct S-alkylation with α-bromoketones, bromoacetic acid, ethyl bromoacetate, or bromoacetonitrile under mild K2CO3–DMF conditions at room temperature [1]. This one-step functionalization yields 4-S-methylfunctionalized derivatives in 60–78% yield, avoiding the two-step halogenation–nucleophilic displacement sequence required when starting from 4-one analogs [1]. The resulting S-alkylated derivatives have demonstrated antimicrobial activity against S. aureus (MIC = 7.8 μg/mL), M. luteum (MIC = 3.9 μg/mL), and A. niger (MIC = 7.8 μg/mL), providing a validated pathway for generating bioactive compounds from this scaffold [1].

Kinase-Targeted Library Synthesis

Incorporate 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione as a core scaffold in kinase-targeted library synthesis. The pyrazolo[1,5-a]pyrazine core has been independently validated as a kinase inhibitor pharmacophore in RET kinase inhibitor patents [2], ATR inhibitor programs [3], and mGluR5 receptor modulator patents [4]. The 2-phenyl substitution pattern aligns with structural motifs explored in these programs. The thione group serves as a synthetic handle for introducing diverse S-linked substituents to probe structure-activity relationships at the 4-position while maintaining the kinase-relevant core scaffold.

Physicochemical Tuning via O-to-S Replacement

Utilize 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione in lead optimization campaigns where modification of hydrogen bonding capacity, lipophilicity, and molecular weight is required. Compared to the 4-one analog (MW = 211.22 g/mol; 2 H-bond acceptors), the 4-thione derivative offers increased molecular weight (227.29 g/mol; +16.07 g/mol), reduced hydrogen bond acceptor count (1 vs. 2), and a predicted logP of 2.22 [5]. These physicochemical differences provide medicinal chemists with an additional optimization parameter for tuning ligand efficiency, membrane permeability, and metabolic stability while retaining the bioactive pyrazolo[1,5-a]pyrazine core.

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